Home > Products > Screening Compounds P12392 > 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine - 400088-96-2

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

Catalog Number: EVT-2789388
CAS Number: 400088-96-2
Molecular Formula: C15H14Cl2N4O2
Molecular Weight: 353.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a heterocyclic organic compound that has been primarily investigated in scientific research for its activity as a sigma receptor ligand. [] Sigma receptors are a class of intracellular proteins that play a role in various cellular processes, including modulation of neurotransmitter release, ion channel function, and cell survival. [] 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine has shown high affinity for sigma receptors, particularly the sigma-1 subtype, and has been used as a tool to investigate the role of these receptors in various physiological and pathological conditions. []

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: SoRI-20041 is an allosteric modulator of the human dopamine transporter (hDAT). It partially inhibits [125I]RTI-55 binding and slows the dissociation of [125I]RTI-55 from hDAT. SoRI-20041 also partially inhibits [3H]dopamine uptake and decreases the Vmax value in a dose-dependent manner. [ [] ]

Relevance: SoRI-20041, like 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, contains a piperazine ring linked to an aromatic system. While the specific aromatic systems differ (quinazoline in SoRI-20041 and dichlorophenyl and nitropyridinyl in the target compound), the presence of the piperazine moiety and its connection to an aromatic structure establishes a structural relationship. [ [] ]

N-(2,2-Diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

Compound Description: SoRI-20040 is another allosteric modulator of hDAT, displaying partial inhibition of [125I]RTI-55 binding and slowing its dissociation from hDAT. Additionally, it partially inhibits [3H]dopamine uptake and reduces the Vmax value in a dose-dependent manner. SoRI-20040 also acts as a partial inhibitor of amphetamine-induced dopamine release. [ [] ]

Relevance: Similar to SoRI-20041 and the target compound, SoRI-20040 features a piperazine ring connected to a quinazoline ring system. The presence of the piperazine moiety and its linkage to an aromatic structure make it structurally related to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, despite differences in the specific aromatic systems. [ [] ]

[4-Amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: SoRI-2827 functions as an allosteric modulator of hDAT. It exhibits partial inhibition of [125I]RTI-55 binding, reduces the Vmax value for [3H]dopamine uptake in a dose-dependent fashion, and partially inhibits amphetamine-induced dopamine release. [ [] ]

N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

Compound Description: SoRI-9804 is a previously identified allosteric modulator of hDAT. It demonstrates partial inhibition of both [125I]RTI-55 binding and amphetamine-induced dopamine transporter-mediated release of [3H]1-methyl-4-phenylpyridinium ion from rat caudate synaptosomes. [ [] ]

Relevance: Despite lacking a piperazine ring, SoRI-9804 is structurally related to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine through its diphenylmethylamine group attached to a quinazoline ring system. This structural motif, with an amine linked to two phenyl groups and a heterocyclic ring, establishes a connection between the two compounds, even though the specific heterocyclic rings differ (quinazoline in SoRI-9804 and pyridine in the target compound). [ [] ]

1-[2-(3,4-Dichlorophenyl)-ethyl]-4-methylpiperazine

Compound Description: This compound acts as a sigma antagonist, effectively blocking the effects of DHEA S, PREG S, and 1,3-di(2-tolyl)guanidine on NMDA-evoked [3H]NE release. [ [] ]

Relevance: This compound exhibits a direct structural similarity to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine by sharing a 3,4-dichlorophenyl group connected to a piperazine ring. The only difference lies in the substituent on the piperazine nitrogen: a methyl group in this compound and a 5-nitro-2-pyridinyl group in the target compound. [ [] ]

N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol

Compound Description: This compound acts as a sigma antagonist and reverses the inhibitory effect of (+)pentazocine on NMDA-stimulated dopamine release. [ [] ]

Relevance: This compound demonstrates a structural relationship with 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine due to the shared 3,4-dichlorophenyl group linked to an ethyl chain connected to a nitrogen atom of the piperazine ring. Although the substituents on the piperazine ring differ, this common structural motif establishes a connection between the two compounds. [ [] ]

Compound Description: BTS 74 398 is a nonselective monoamine uptake inhibitor. It induces ipsilateral circling in unilateral 6-hydroxydopamine-lesioned rats, which is inhibited by both D1 and D2 receptor antagonists. This circling behavior is enhanced by 5-HT2C antagonists and α2-adrenoceptor antagonists, suggesting a complex interaction with serotonin and noradrenaline systems. [ [] ]

Relevance: This compound shares a 3,4-dichlorophenyl group with 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, highlighting a structural similarity. Although BTS 74 398 lacks a piperazine ring, the presence of the common 3,4-dichlorophenyl moiety indicates a structural relationship. [ [] ]

Overview

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological activities. This compound features a piperazine ring substituted with both a dichlorophenyl group and a nitropyridinyl moiety, which contributes to its biological properties. The presence of these substituents suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound has been referenced in several scientific studies and patents, indicating ongoing research into its synthesis and applications. Notably, it has been synthesized as part of investigations into new piperazine derivatives with antitumor activities and other pharmacological effects .

Classification

This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen in its structure. It falls under the category of piperazine derivatives, which are often explored for their therapeutic potential in treating mental health disorders, cancer, and infectious diseases.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 3,4-dichlorophenylpiperazine with 5-nitro-2-pyridinecarboxaldehyde or similar derivatives under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis usually begins with 3,4-dichlorophenylpiperazine and a nitro-substituted pyridine.
  2. Reaction Conditions: The reactions can be carried out in solvents such as tetrahydrofuran or acetonitrile at elevated temperatures (25 - 80 °C) for several hours.
  3. Purification: After the reaction completion, products are typically purified through chromatography techniques to isolate the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine includes:

  • A piperazine ring (a six-membered ring containing two nitrogen atoms).
  • A dichlorophenyl group attached to one nitrogen atom of the piperazine.
  • A nitropyridinyl group attached to the fourth position of the piperazine.

Data

  • Molecular Formula: C_{12}H_{11}Cl_{2}N_{4}O_{2}
  • Molecular Weight: Approximately 300.15 g/mol
  • Chemical Structure Representation: The structure can be depicted using standard chemical drawing conventions, highlighting the functional groups and their positions on the piperazine ring.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperazines and aromatic compounds:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro can enhance nucleophilicity at specific positions on the aromatic rings.
  2. Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  3. Coupling Reactions: It can participate in coupling reactions with other electrophiles to form more complex structures.

Technical Details

The reactions are generally facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is likely related to its ability to interact with specific biological targets:

  • It may act as an antagonist or modulator at neurotransmitter receptors due to its structural similarity to known psychotropic agents.
  • The nitropyridinyl moiety could enhance binding affinity to certain enzyme targets involved in cancer pathways.

Data

Research indicates that similar compounds exhibit activity against various cancer cell lines and may influence signaling pathways critical for cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to reduction conditions due to the nitro group.

Relevant data from studies indicate that variations in substituents can significantly affect both solubility and biological activity .

Applications

Scientific Uses

  1. Pharmaceutical Development: Investigated as a potential therapeutic agent for various diseases including cancer and psychiatric disorders.
  2. Biochemical Research: Used as a tool compound in studies exploring receptor interactions and signaling pathways.
  3. Antitumor Activity: Preliminary studies suggest efficacy against certain tumor cell lines, warranting further exploration into its potential as an anticancer drug .
Medicinal Chemistry and Pharmacological Targeting

Role of Piperazine Scaffolds in Transient Receptor Potential Vanilloid 1 Antagonist Design

The piperazine ring (1,4-diazacyclohexane) serves as a privileged structural motif in designing bioactive molecules targeting ion channels and G-protein-coupled receptors. Its conformational flexibility, balanced basicity (pKa ~9.8 for secondary nitrogens), and capacity for diverse substitution patterns make it ideal for optimizing target engagement and pharmacokinetic properties. In Transient Receptor Potential Vanilloid 1 antagonist development, piperazine functions as a conformational spacer that optimally orients hydrophobic pharmacophores within the channel’s allosteric binding pocket. The classic Transient Receptor Potential Vanilloid 1 antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) exemplifies this strategy, where the piperazine core connects the 3-chloropyridine "tail" and 4-tert-butylphenyl "head" domains [2] [7].

Molecular docking studies reveal that piperazine-containing antagonists engage Transient Receptor Potential Vanilloid 1 through key hydrophobic interactions:

  • The distal aromatic moiety (e.g., tert-butylphenyl in BCTC) occupies a subpocket lined by alanine 665, phenylalanine 591, alanine 546, and methionine 547
  • The proximal heterocycle (e.g., chloropyridine) penetrates a deep pore region, interacting with leucine 553 and isoleucine 569
  • The piperazine linker itself contributes hydrophobic contacts with leucine 669 [2]

Table 1: Structural Comparison of Piperazine-Containing Transient Receptor Potential Vanilloid 1 Antagonists

CompoundDistal GroupProximal GroupTransient Receptor Potential Vanilloid 1 IC₅₀ (Capsaicin Antagonism)Key Interactions
BCTC [2]4-tert-butylphenyl3-chloropyridin-2-yl34 nMHydrophobic contacts with Met514, Leu515
GRT12360 [7]2-(pyrrolidin-1-yl)phenyl4-methylpyridin-2-yl<10 nMEnhanced hydrophobic packing
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine [1]3,4-dichlorophenyl5-nitropyridin-2-ylNot reported (structural analog)Predicted H-bonding via nitro group
5ac [7]2-(pyrrolidin-1-yl)phenyl4,6-dimethylpyridin-2-yl9.80 nMπ-anion interaction with Glu570

The piperazine nitrogen atoms frequently serve as hydrogen bond acceptors, while their substitution pattern modulates the molecule’s topological polar surface area—critically influencing blood-brain barrier permeability for centrally-acting analgesics [4]. Modifying piperazine to rigidified analogs (e.g., benzimidazole) often enhances target affinity but may compromise solubility and oral bioavailability [2].

Structural Analogues of BCTC-Type Antagonists: Comparative Structure–Activity Relationship Analysis

Structure–activity relationship studies of BCTC-inspired antagonists reveal stringent requirements for optimal Transient Receptor Potential Vanilloid 1 blockade. Systematic modifications of the distal aryl domain, proximal heterocycle, and piperazine linker demonstrate that:

  • Distal Aryl Group Optimization:
  • The 4-tert-butylphenyl in BCTC provides optimal hydrophobic bulk. Replacement with smaller alkyl chains (methyl, ethyl) reduces potency >10-fold [2]
  • Ortho-substitution with electron-withdrawing groups (e.g., trifluoromethyl) moderately enhances potency (e.g., derivative 29 in [2]), but 3,4-dichlorophenyl—as in the title compound—introduces dual halogen bonding capability potentially engaging backbone carbonyls [1] [8]
  • Heteroaryl replacements (pyridine, pyrimidine) diminish activity unless complemented by lipophilic substituents (e.g., 4,6-dimethylpyridine in compound 30 [2])

  • Proximal Heterocycle Modifications:

  • The 3-chloropyridine in BCTC is optimal; removal of chlorine or positional isomerization (e.g., 4- or 5-chloro) reduces affinity 5–20 fold [7]
  • 5-Nitropyridinyl substitution (as in the title compound) introduces a hydrogen bond acceptor and electron-deficient system potentially engaging tyrosine 511 and serine 512 via H-bonding or dipole interactions [1] [8]
  • Bioisosteric replacement with pyrimidine causes significant activity loss due to reduced basicity and altered geometry [2]

  • Piperazine Linker Adaptations:

  • N-methylation decreases potency by ~50%, suggesting secondary nitrogens participate in critical H-bonding [4]
  • Conformational constraint (e.g., incorporation into benzimidazole) enhances microsomal stability but may compromise translational mobility needed for channel access [2]
  • Urea-based extensions (e.g., in compound 5ac [7]) can improve solubility without sacrificing target engagement

Notably, 1-(3,4-dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine represents a strategic simplification of BCTC’s urea architecture, replacing the carboxamide bridge with a direct piperazine-heterocycle connection. This reduces molecular weight (353.20 g/mol) while preserving key pharmacophoric elements [1].

Impact of Nitropyridinyl and Dichlorophenyl Substituents on Target Affinity

The strategic placement of electron-withdrawing substituents—specifically the 5-nitro group on pyridine and chlorines at phenyl 3,4-positions—creates a complementary electrostatic landscape enhancing Transient Receptor Potential Vanilloid 1 binding:

  • 3,4-Dichlorophenyl Domain:
  • Ortho/meta chlorine arrangement creates a dipole moment (calculated ~2.8 Debye) aligning with the hydrophobic subpocket’s electrostatic potential [8]
  • Chlorine atoms engage in halogen bonding with carbonyl oxygens (e.g., backbone of leucine 515), contributing ~1.5 kcal/mol per interaction based on molecular dynamics simulations of analogous systems [8]
  • The dichloro pattern enhances lipid membrane permeability (predicted logP ~3.2) versus monosubstituted analogs [1]

  • 5-Nitropyridinyl Domain:

  • The nitro group’s strong electron-withdrawing nature (Hammett σₘ = 0.71) polarizes the pyridine ring, enhancing π-stacking with phenylalanine 591 [7]
  • Oxygen atoms of the nitro group serve as hydrogen bond acceptors, potentially interacting with serine 502 and tyrosine 511—residues critical for capsaicin recognition [7]
  • Sterically, the 5-nitro substituent projects into a solvent-accessible region, minimizing steric clashes while improving aqueous solubility versus unsubstituted pyridine [1]

Table 2: Electronic and Steric Properties of Key Substituents

SubstituentElectrostatic ParameterSteric Parameter (van der Waals radius, Å)Biological Impact
5-NO₂ (pyridine) [1]σₘ = 0.71; dipole moment ↑Minimal footprint increaseEnhanced H-bond acceptor capacity; improved solubility
3,4-diCl (phenyl) [8]σₚ = 0.23 (Cl), σₘ = 0.37 (Cl); dipole ~2.8 DCombined vdW radius: 3.5 ÅHalogen bonding; optimal hydrophobic contact
4-tert-butyl (BCTC) [2]Strongly electron-donatingBulky (5.5 Å effective radius)Maximizes hydrophobic interactions

Docking models of the title compound predict a binding pose where:1) The dichlorophenyl ring occupies the hydrophobic subpocket (Leu515, Met514),2) Piperazine nitrogens form water-bridged H-bonds with glutamic acid 570,3) Nitropyridine extends toward the capsaicin-binding site, with nitro oxygen within 3.2Å of tyrosine 511 [1] [7].

Multi-Target Drug Design: Synergistic Integration with Cyclooxygenase Inhibitors

The inflammatory pain pathway involves both ion channel sensitization (e.g., Transient Receptor Potential Vanilloid 1) and prostaglandin-mediated signaling via cyclooxygenase-2. Dual-target compounds addressing both mechanisms offer synergistic potential for enhanced analgesia:

  • Rationale for Hybrid Design:
  • Cyclooxygenase-2 upregulation in inflamed tissues produces prostaglandin E₂, which sensitizes Transient Receptor Potential Vanilloid 1 via protein kinase A and C pathways [3] [6]
  • Combined Transient Receptor Potential Vanilloid 1/cyclooxygenase-2 inhibition demonstrates supra-additive effects in rodent inflammatory pain models [3]
  • Hybrid molecules may mitigate hyperthermia (a Transient Receptor Potential Vanilloid 1 antagonist side effect) through cyclooxygenase-2-mediated thermoregulation [6]

  • Strategic Approaches to Integration:

  • Pharmacophore Fusion: Incorporating cyclooxygenase-2 inhibitory motifs (e.g., methylsulfonylphenyl, trifluoromethyl) into the distal aryl domain of Transient Receptor Potential Vanilloid 1 antagonists. Example: Compound 45 [6] merges a COX inhibitor’s carboxylate group with BCTC’s framework
  • Linker-Based Conjugation: Attaching established cyclooxygenase-2 pharmacophores (e.g., celecoxib-like pyrazole) to the piperazine nitrogen via metabolically stable linkers [3]
  • Dual-Purpose Scaffolds: Designing piperazine-urea derivatives where the urea carbonyl serves as:
  • A hydrogen bond donor for Transient Receptor Potential Vanilloid 1 (valine 563, leucine 669)
  • A carboxylate bioisostere for cyclooxygenase-2 inhibition (arginine 120 interaction) [7]

Table 3: Multi-Target Inhibitor Design Strategies

StrategyExample CompoundTransient Receptor Potential Vanilloid 1 IC₅₀Cyclooxygenase-2 IC₅₀Advantages
Pharmacophore fusion [6]Dual-target inhibitor 45~20 nM~0.5 µMSynergistic anti-inflammatory activity
Piperazine-urea hybrids [7]Compound 5ac9.80 nMNot reportedAvoids hyperthermia side effect
Carboxylate integration [3]Compound 17 (ibuprofen hybrid)~50 nM~1.2 µMGastroprotection via COX-1 sparing

The title compound 1-(3,4-dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine offers a versatile template for such hybridization. The dichlorophenyl group can be replaced with cyclooxygenase-2-inhibiting arylheterocycles (e.g., pyrazolyl, isoxazolyl), while preserving the nitropyridinyl-piperazine Transient Receptor Potential Vanilloid 1 pharmacophore. Alternatively, the piperazine secondary nitrogen serves as a conjugation point for cyclooxygenase-2 pharmacophores via amide or sulfonamide linkages [3] [6]. Molecular dynamics simulations indicate that such hybrids adopt distinct conformations when bound to Transient Receptor Potential Vanilloid 1 versus cyclooxygenase-2, leveraging structural flexibility to achieve dual-target engagement without significant affinity compromise [6].

Properties

CAS Number

400088-96-2

Product Name

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

IUPAC Name

1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine

Molecular Formula

C15H14Cl2N4O2

Molecular Weight

353.2

InChI

InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2

InChI Key

LWHDOQNAOKFCNA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.